(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, which is a part of the compound, has been extensively studied. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been explored in various studies. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Fluorescence Quenching in Protein Analysis
Acrylamide derivatives, such as (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide, have been studied for their role in fluorescence quenching of tryptophanyl residues in proteins. This quenching reaction involves contact between the quencher and an excited indole ring, providing insights into protein conformational changes and inhibitor binding to enzymes. This method can sense both steady-state and dynamic exposure of a residue in a protein, making it valuable in studying protein structures and interactions (Eftink & Ghiron, 1976).
Ligand Binding Affinity in Dopamine Receptors
A series of substituted N‐(4‐(4‐(2‐halogenophenyl)piperazin‐1‐yl)butyl)‐3‐phenylacryl amide derivatives, which are structurally similar to the compound , have demonstrated significant receptor affinities at dopamine hD2 and hD3 receptors. Some of these compounds exhibit distinct selectivity for D3 receptors, indicating their potential use in neurological research and drug development (Saur et al., 2007).
Synthesis and Application in Drug Development
The synthesis of flunarizine, a drug used to treat migraines and epilepsy, involves a similar compound, demonstrating the utility of acrylamide derivatives in pharmaceutical synthesis. The regioselective metal-catalyzed amination process used in this synthesis highlights the role of these compounds in creating effective medications (Shakhmaev et al., 2016).
Anticancer Properties
Various acrylamide derivatives have been evaluated for their potential anticancer activities. Compounds structurally related to this compound have shown significant activity against various cancer cell lines, indicating their potential use in cancer research and treatment (Bondock & Gieman, 2015).
Biological Screening for Antiviral and Antimicrobial Activity
Derivatives of piperazine, including compounds similar to the one , have been synthesized and tested for their antiviral and antimicrobial activities. This research indicates the potential of these compounds in developing new treatments for infectious diseases (Reddy et al., 2013).
properties
IUPAC Name |
(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O/c21-16-2-1-3-19(12-16)26-10-8-25(9-11-26)14-15(13-23)20(27)24-18-6-4-17(22)5-7-18/h1-7,12,14H,8-11H2,(H,24,27)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYKTVWUOUJNQH-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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